N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide
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Overview
Description
N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a phenyl group and a propionamide side chain
Mechanism of Action
Target of Action
The primary target of N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide is the blood coagulation factor Xa . This compound is a highly potent, selective, and efficacious inhibitor of factor Xa .
Mode of Action
This compound interacts with factor Xa by binding to it with high affinity . This binding inhibits the activity of factor Xa, which plays a crucial role in the coagulation cascade .
Biochemical Pathways
The inhibition of factor Xa by this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a decrease in thrombin generation and ultimately prevents the formation of blood clots .
Pharmacokinetics
It is described as an orally bioavailable compound , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticoagulant activity. By inhibiting factor Xa, it prevents the formation of blood clots, which can be beneficial in conditions where there is a risk of thrombosis, such as venous thromboembolism .
Preparation Methods
The synthesis of N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide typically involves multi-step organic reactions. One common method involves the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by cyclization and functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, use of catalysts, and purification techniques like recrystallization.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid .
- 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide . These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide lies in its specific substitution pattern and the resulting biological properties.
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-12(21)17-15-14-11(10-7-5-4-6-8-10)9-13(22)18-16(14)20(2)19-15/h4-8,11H,3,9H2,1-2H3,(H,18,22)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJKAPAOZQGARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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